Ethyl 2,2-difluorohex-3-enoate
Overview
Description
Ethyl 2,2-difluorohex-3-enoate is an organic compound with the molecular formula C8H12F2O2 It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the second carbon of the hex-3-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluorohex-3-enoate typically involves the reaction of ethyl hex-3-enoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized for yield and purity, with careful control of temperature and reaction time to prevent side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Ethyl 2,2-difluorohex-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of fluorine chemistry and its effects on molecular properties.
Biology: The compound is investigated for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs that require fluorinated moieties for enhanced bioactivity and metabolic stability.
Industry: this compound is used in the production of specialty chemicals and materials, where its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluorohex-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. In biological systems, it may modulate signaling pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
- Ethyl hex-3-enoate
- Ethyl 2-fluorohex-3-enoate
- Ethyl 2,2-dichlorohex-3-enoate
Comparison: Ethyl 2,2-difluorohex-3-enoate is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated or mono-fluorinated analogs. The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications where enhanced stability and specific reactivity are required.
Properties
IUPAC Name |
ethyl (E)-2,2-difluorohex-3-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHFCFVURUPARR-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C(=O)OCC)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(C(=O)OCC)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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